X-Phos
Overview
Description
It is widely recognized for its high activity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Negishi, Suzuki, and Sonogashira coupling reactions . X-Phos is particularly valued for its stability and efficiency in these reactions, making it a crucial component in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
X-Phos is synthesized through a series of steps involving the reaction of biphenyl derivatives with phosphine reagents. The process typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl derivative is prepared by reacting biphenyl with isopropyl groups under specific conditions.
Phosphination: The biphenyl derivative is then reacted with dicyclohexylphosphine to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced on a multigram scale using optimized procedures. The process involves solvent-dependent isomerization and quality control using techniques such as nuclear magnetic resonance spectroscopy. The industrial production methods ensure the compound’s high purity and stability, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
X-Phos undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like tris(2-carboxyethyl)phosphine.
Substitution: This compound is involved in substitution reactions, especially in cross-coupling reactions with aryl halides and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like tris(2-carboxyethyl)phosphine are used.
Substitution: Palladium and copper complexes are commonly used as catalysts in cross-coupling reactions.
Major Products
The major products formed from reactions involving this compound include various aryl and alkyl derivatives, which are essential intermediates in organic synthesis .
Scientific Research Applications
X-Phos has a wide range of applications in scientific research, including:
Chemistry: this compound is extensively used in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: In biological research, this compound is used to synthesize complex molecules that are studied for their biological activity.
Medicine: this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
X-Phos exerts its effects by forming complexes with palladium and copper, which then act as catalysts in cross-coupling reactions. The mechanism involves the coordination of this compound to the metal center, which stabilizes the catalytic species and facilitates the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets include aryl halides and amides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
X-Phos is compared with other similar compounds, such as SPhos and RuPhos. These compounds are also phosphine ligands used in palladium-catalyzed cross-coupling reactions. this compound is unique in its ability to provide high activity and stability under a wide range of conditions. The similar compounds include:
SPhos: Known for its high activity in Suzuki-Miyaura coupling reactions.
RuPhos: Used in various cross-coupling reactions, particularly in the presence of ruthenium catalysts.
This compound stands out due to its versatility and efficiency in multiple types of cross-coupling reactions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOMMVLRQDMAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457126 | |
Record name | X-Phos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564483-18-7 | |
Record name | X-Phos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=564483-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0564483187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | X-Phos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R271FU23T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.